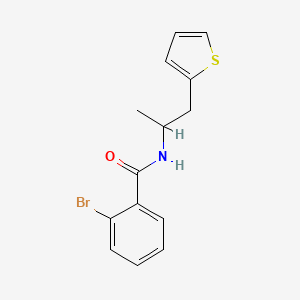
2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide is an organic compound that features a benzamide core substituted with a bromine atom and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 2-bromo-1-(thiophen-2-yl)propan-1-one, which is then reacted with benzamide under specific conditions to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the benzamide core.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide and m-chloroperoxybenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiophene ring and benzamide core can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methiopropamine: An organic compound structurally related to methamphetamine, featuring a thiophene ring with an alkyl amine substituent.
Thiopropamine: A compound metabolized into active thiopropamine and thiophene S-oxides.
Thiothinone: A stimulant that is the beta-keto substituted analog of methiopropamine.
Uniqueness
2-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H14BrNOS |
|---|---|
Poids moléculaire |
324.24 g/mol |
Nom IUPAC |
2-bromo-N-(1-thiophen-2-ylpropan-2-yl)benzamide |
InChI |
InChI=1S/C14H14BrNOS/c1-10(9-11-5-4-8-18-11)16-14(17)12-6-2-3-7-13(12)15/h2-8,10H,9H2,1H3,(H,16,17) |
Clé InChI |
MHBQEYVCDVIZNI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CS1)NC(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















